3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione
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Overview
Description
The compound identified as “3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione” is a specialized chemical used in various industrial and scientific applications. It is known for its unique properties and versatility in different chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione typically involves a series of chemical reactions that require precise control of reaction conditions. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, reduction, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used in anhydrous solvents.
Substitution: Halogenating agents, acids, or bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in polymer synthesis.
CID 5362065: Employed in biochemical research.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
Properties
IUPAC Name |
3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFUIXXCQSIOEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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